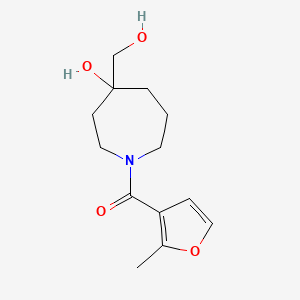
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol, also known as HFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HFA belongs to the class of azepane derivatives and has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol is not fully understood. However, it has been suggested that 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol may exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. In addition, 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been found to possess antifungal and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol in lab experiments include its potential therapeutic applications, as well as its ability to inhibit the activity of certain enzymes involved in the inflammatory response. However, the limitations of using 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research involving 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol. One area of research involves the development of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research involves the use of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol as a potential anticancer agent. Further research is also needed to fully understand the mechanism of action of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol and its potential side effects.
Méthodes De Synthèse
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol can be synthesized through several methods, including the reaction of 2-methyl-3-furoic acid with hydroxylamine hydrochloride to form the corresponding oxime. The oxime can then be reduced with sodium borohydride to obtain 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol. Another method involves the reaction of 2-methyl-3-furoic acid with 1,4-diaminobutane in the presence of acetic anhydride to obtain the corresponding amide. The amide can then be reduced with sodium borohydride to form 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol.
Applications De Recherche Scientifique
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-10-11(3-8-18-10)12(16)14-6-2-4-13(17,9-15)5-7-14/h3,8,15,17H,2,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZEZPIGAEEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC(CC2)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

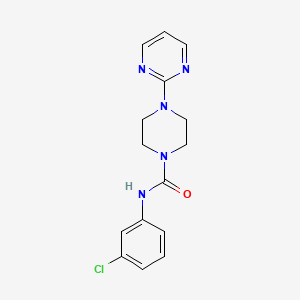
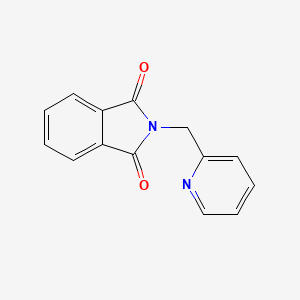
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5403975.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5403982.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5403993.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5403996.png)
![4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5404001.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404007.png)
![N-[(1-{(3S,5S)-5-[(ethylamino)carbonyl]-3-pyrrolidinyl}-1H-1,2,3-triazol-4-yl)methyl]-N,4-dimethyl-1-piperazinecarboxamide dihydrochloride](/img/structure/B5404009.png)
![methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5404014.png)
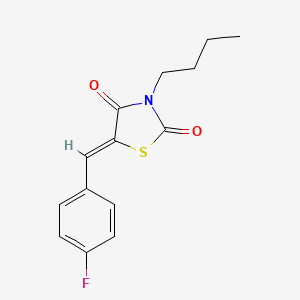
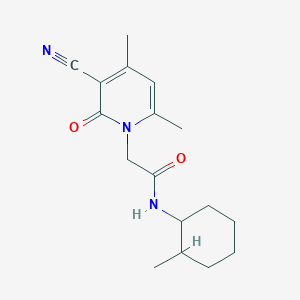
![4,6-dimethyl-2-oxo-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5404051.png)